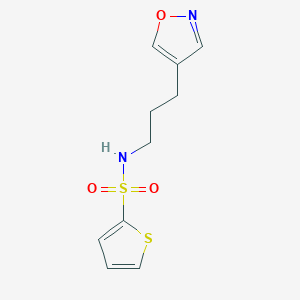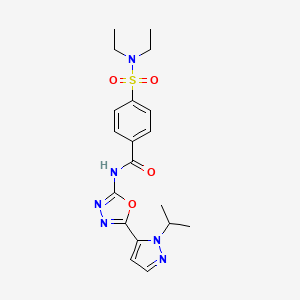![molecular formula C21H19NO4 B2427328 Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate CAS No. 325978-49-2](/img/structure/B2427328.png)
Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, cucumber, and avocado. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. Recent scientific research has shown that NMN supplementation has potential health benefits and is a promising anti-aging compound.
科学的研究の応用
Synthesis and Optical Properties
Research on Schiff base compounds derived from ethyl-4-amino benzoate reveals their potential in optical applications. For instance, the study of two derived Schiff base compounds, including Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), has shown promising nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications. These findings were supported by FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR spectroscopies, alongside diffraction ring patterns and Z-scan techniques (Abdullmajed et al., 2021).
Physico-chemical Characterization
Another study explored the physico-chemical properties of compounds related to Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate, focusing on derivatives with potential beta-adrenolytic activity. This research emphasizes the significance of understanding the relationship between a compound's structure and its biological activity, highlighting parameters such as lipophilicity and surface activity. Such studies are essential for the quantitative structure-activity relationship analysis (Stankovicová et al., 2014).
Molecular Interactions and Crystal Packing
The study of molecular interactions and crystal packing in compounds similar to Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate has revealed the importance of N⋯π and O⋯π interactions in the crystal packing of related compounds. This insight into the structural organization can inform the design of materials with specific physical properties (Zhang et al., 2011).
Antibacterial Activity and Molecular Docking Study
A molecular docking study of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives, derived from a similar process involving ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate, highlighted the antibacterial potential of such compounds. This research underscores the utility of molecular docking in identifying compounds with significant antibacterial abilities against both gram-negative and gram-positive bacteria (Shakir et al., 2020).
Anti-Juvenile Hormone Agent
Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a structure bearing resemblance to the target compound, has been identified as a novel anti-juvenile hormone (anti-JH) agent. This compound's activity in inducing precocious metamorphosis and black pigmentation in larvae underscores its potential application in pest control and understanding hormonal regulation in insects (Ishiguro et al., 2003).
特性
IUPAC Name |
ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-26-21(24)14-8-10-17(11-9-14)22-20(23)18-12-15-6-4-5-7-16(15)13-19(18)25-2/h4-13H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQDCNRANDALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

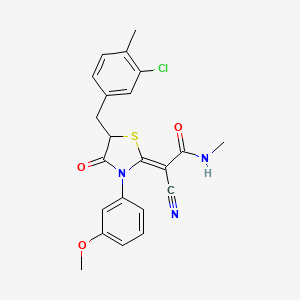
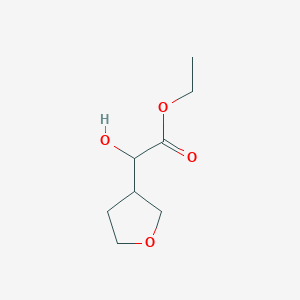
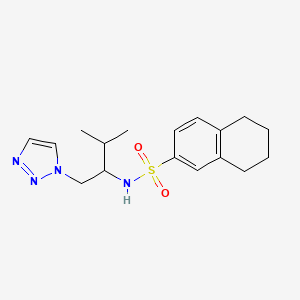
methanone](/img/structure/B2427250.png)
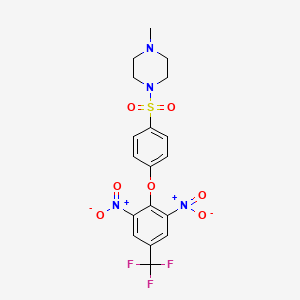
![N-Cyclobutyloxy-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2427254.png)
![6-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2427255.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2427256.png)
![3-(2-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2427257.png)



